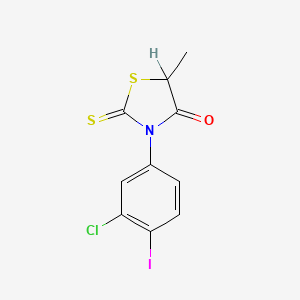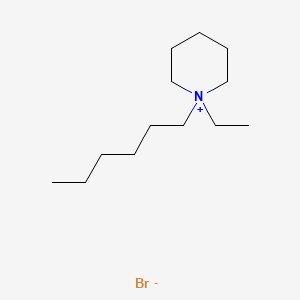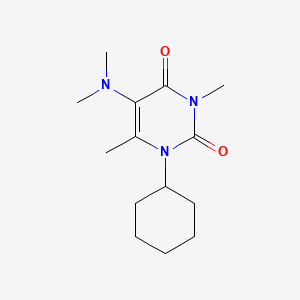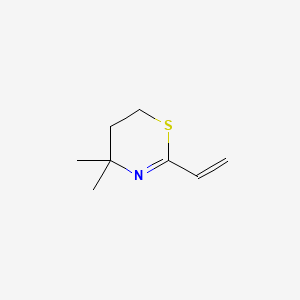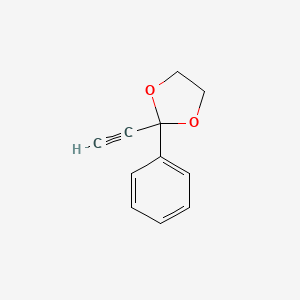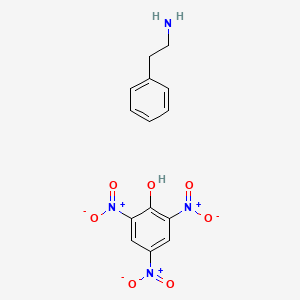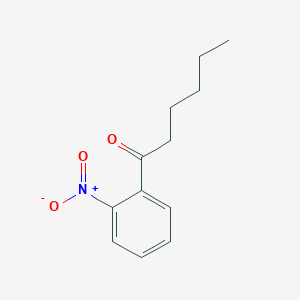
1-(2-Nitrophenyl)hexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)hexan-1-one is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a nitrophenyl group attached to a hexanone backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the nucleophilic substitution of 1-bromo-4-nitrobenzene with hexan-2-one oxime using sodium hydroxide (NaOH). The resulting product undergoes rearrangement to form 1-(2-hydroxy-5-nitrophenyl)hexan-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
化学反应分析
Types of Reactions: 1-(2-Nitrophenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(2-aminophenyl)hexan-1-one.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require specific catalysts or reagents depending on the desired functional group.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-(2-aminophenyl)hexan-1-one.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(2-Nitrophenyl)hexan-1-one has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-Nitrophenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-(2-Aminophenyl)hexan-1-one: A reduced derivative with an amine group instead of a nitro group.
1-(2-Hydroxyphenyl)hexan-1-one: A hydroxylated derivative with different chemical properties.
Uniqueness: Its derivatives can be tailored for specific uses in various fields of research and industry .
属性
CAS 编号 |
33844-19-8 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)hexan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3 |
InChI 键 |
FFMBCRMWTOZSRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


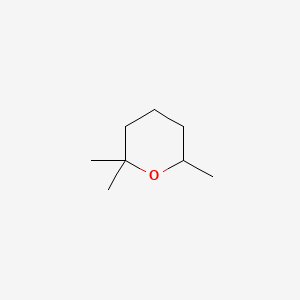
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)
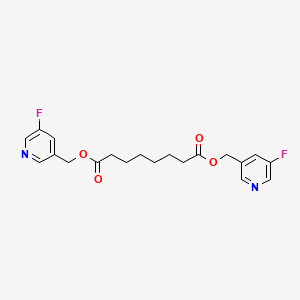


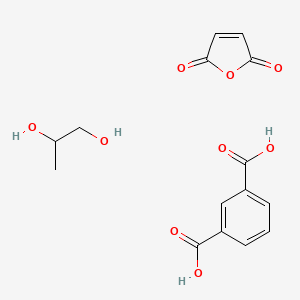
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
